molecular formula C21H30ClN3O6S B4173237 Ethyl 4-[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Cat. No.: B4173237
M. Wt: 488.0 g/mol
InChI Key: BPTZHIZIULUGTG-UHFFFAOYSA-N
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Description

Ethyl 4-({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperazine ring, a phenoxy group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the phenoxyacetyl chloride, which is then reacted with piperazine to form the piperazinecarboxylate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({2-chloro-4-[(methylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
  • Ethyl 4-({2-chloro-4-[(ethylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
  • Ethyl 4-({2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate

Uniqueness

Ethyl 4-({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is unique due to the presence of the cyclohexylamino group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

ethyl 4-[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O6S/c1-2-30-21(27)25-12-10-24(11-13-25)20(26)15-31-19-9-8-17(14-18(19)22)32(28,29)23-16-6-4-3-5-7-16/h8-9,14,16,23H,2-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZHIZIULUGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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